An In-depth Technical Guide to 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
An In-depth Technical Guide to 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
Abstract
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, a deuterated isotopologue of a significant metabolite of the anti-fibrotic drug candidate, Fluorofenidone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, synthesis, and applications, particularly its role as an internal standard in bioanalytical method development. The guide will delve into the rationale behind deuterium labeling and its impact on pharmacokinetic studies, supported by detailed experimental protocols and data presentation.
Introduction: The Significance of a Metabolite and its Labeled Analog
In the landscape of modern drug discovery and development, a thorough understanding of a drug's metabolic fate is paramount. 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a principal metabolite of Fluorofenidone, a promising pyridone-based therapeutic agent with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] As the primary route of elimination for Fluorofenidone involves the oxidation of its methyl group to a carboxylic acid, this metabolite is a critical analyte in pharmacokinetic and toxicological studies.[3][4]
The deuterated analog, 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3, serves as an indispensable tool for the accurate quantification of its non-labeled counterpart in biological matrices. Its near-identical chemical and physical properties, coupled with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based bioanalysis.[5] This guide will explore the core properties and applications of this deuterated standard, providing a foundational resource for its effective utilization in a research and development setting.
Physicochemical Properties
The physicochemical properties of both the parent compound and its deuterated analog are fundamental to understanding its behavior in analytical systems and biological environments.
Core Compound: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1107650-68-9 | [6] |
| Molecular Formula | C₁₂H₈FNO₃ | [6] |
| Molecular Weight | 233.20 g/mol | [6] |
| IUPAC Name | 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [6] |
Deuterated Analog: 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
| Property | Value | Source |
| Molecular Formula | C₁₂H₅D₃FNO₃ | [7][8] |
| Molecular Weight | 236.21 g/mol | [7] |
| Appearance | White to Off-White Solid | [8] |
The key distinction of the deuterated analog is its increased molecular weight due to the substitution of three hydrogen atoms with deuterium. This mass shift is the cornerstone of its application as an internal standard in mass spectrometry.
Synthesis and Isotopic Labeling
The synthesis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its deuterated analog is crucial for its availability as a research tool. While specific proprietary synthesis methods may exist, a general synthetic approach can be inferred from the literature on related pyridone structures.
Proposed Synthesis of the Parent Compound
A plausible synthetic route would likely involve a multi-step process, potentially starting from a substituted pyridine derivative. The synthesis of similar 1-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been described and can be adapted.[9] The final step would likely be the oxidation of a methyl or hydroxymethyl precursor at the 5-position of the pyridone ring to the carboxylic acid. This is supported by the metabolic pathway of Fluorofenidone, where the methyl group is oxidized in vivo.[3]
Caption: Proposed synthetic pathway for the parent compound.
Deuterium Labeling Strategy
The introduction of the three deuterium atoms would ideally be performed on a late-stage intermediate to maximize isotopic purity and minimize synthetic complexity. A common strategy for introducing a -CD₃ group is to use a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in a step that forms the methyl-substituted pyridone ring. Alternatively, if the synthesis starts from a precursor that already contains the carboxylic acid or a protected form, deuterium could be introduced via H-D exchange reactions on the phenyl ring under specific catalytic conditions, although targeting a specific -d3 substitution on the phenyl ring would require a carefully designed precursor.[10] Given the commercial availability of "Fluorofenidone Impurity 3-D3" as 1-(3-fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one, it is plausible that the deuteration is on the fluorophenyl ring.[11]
Biological Context and Potential Activity
As the primary metabolite of Fluorofenidone, the biological activity of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is of significant interest. Fluorofenidone exhibits anti-fibrotic and anti-inflammatory effects, and it is plausible that this carboxylic acid metabolite contributes to the overall pharmacological profile.[1][2] It may retain some of the parent drug's activity, or it could have a distinct pharmacological or toxicological profile. Further research is needed to fully elucidate its biological role. The presence of the fluorophenyl moiety is a common feature in many bioactive compounds, often enhancing metabolic stability and receptor binding affinity.[12][13]
Application as an Internal Standard in Bioanalysis
The primary application of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Use
An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, but is distinguishable by the mass spectrometer.[5] By adding a known amount of the deuterated standard to samples and calibration standards, variations in sample preparation, injection volume, and instrument response can be normalized, leading to significantly improved accuracy and precision of the analytical method.
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